

Inavolisib clinical trial phase III results

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

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Efficacy & Safety Profile Comparison

The following tables summarize key efficacy and safety data from pivotal trials for agents targeting the PI3K/AKT pathway in advanced HR+/HER2- breast cancer.

Table 1: Key Efficacy Outcomes from Phase III Trials

Agent (Regimen)	mPFS (Months)	PFS HR vs Control	mOS (Months)	OS HR vs Control	ORR (%)	Key Patient Population
Inavolisib + Palbo + Fulvestrant [1] [2] [3]	15.0	0.43 (95% CI: 0.32-0.59)	34.0	0.67 (95% CI: 0.48-0.94)	58.4-62.7	PIK3CA-mutated, endocrine-resistant, 1L mBC
Alpelisib + Fulvestrant [4]	11.0	0.65 (95% CI: 0.50-0.85)	39.3 (exploratory)	Not Reported	Not Reported	PIK3CA-mutated, post-CDK4/6i and endocrine therapy

Agent (Regimen)	mPFS (Months)	PFS HR vs Control	mOS (Months)	OS HR vs Control	ORR (%)	Key Patient Population
Capivasertib + Fulvestrant [4]	7.3 (in AKT-pathway altered)	0.50 (95% CI: 0.38-0.65)	Not Reached	Not Reported	28.8 (in AKT-pathway altered)	AKT-pathway altered (PIK3CA/AKT1/PTEN), post-endocrine therapy ± CDK4/6i

Abbreviations: mBC: metastatic breast cancer; 1L: first-line; Palbo: Palbociclib; CDK4/6i: CDK4/6 inhibitor; HR: Hazard Ratio; CI: Confidence Interval.

Table 2: Select Adverse Events (AEs) and Management

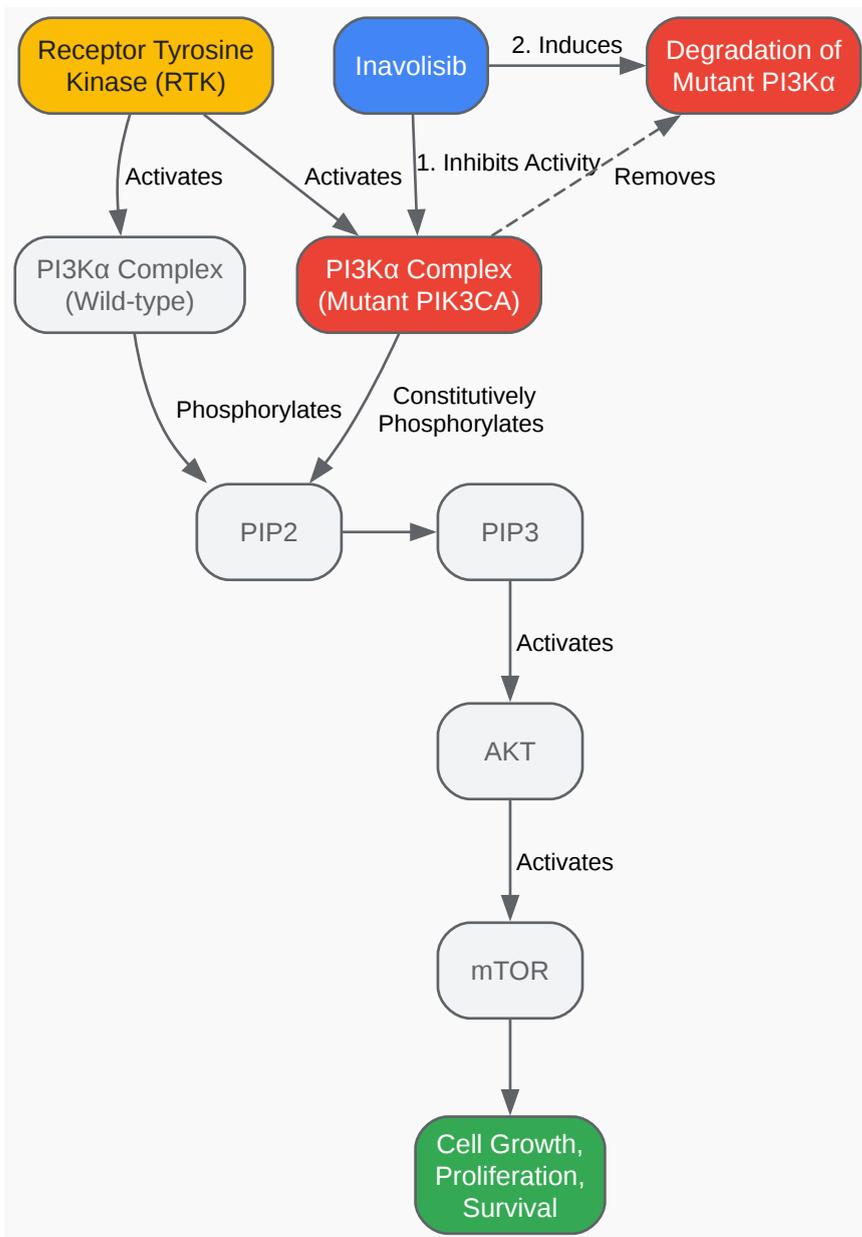
Agent	Hyperglycemia (Grade ≥3)	Stomatitis (Grade ≥3)	Diarrhea (Grade ≥3)	Rash (Grade ≥3)	Key Management Strategies
Inavolisib [4] [5] [2]	12-13% (FPG increase)	6%	3.7%	No Grade 3/4 reported	Proactive fasting glucose monitoring; corticosteroid mouthwash for stomatitis; antidiarrheals.
Alpelisib [4]	Significant rate (key toxicity)	Not Specified	Not Specified	Higher rate	Proactive metformin initiation; prophylactic antihistamines; loperamide for diarrhea.
Capivasertib [4]	2.3%	Not Specified	Not Specified	Not Specified	Consider for patients at high risk for hyperglycemia.

Mechanism of Action & Trial Design

Understanding the unique mechanisms and trial protocols is crucial for interpreting the data.

- **Unique Dual Mechanism of Inavolisib:** While all three agents inhibit the PI3K/AKT pathway, their targets and actions differ. **Inavolisib** is a highly selective PI3K α inhibitor that not only blocks the enzyme's activity but also uniquely **induces the degradation of the mutant p110 α protein** itself. This dual action may lead to more sustained pathway suppression and help overcome resistance mechanisms seen with earlier PI3K inhibitors [4] [6]. **Capivasertib** acts further downstream as a pan-AKT inhibitor, and **Alpelisib** is a PI3K α inhibitor without the degradation function [4].
- **INAVO120 Trial Protocol:** The INAVO120 trial was a phase III, randomized, double-blind, placebo-controlled study [7] [5] [2].
 - **Patient Population:** Adults with *PIK3CA*-mutated, HR+/HER2-negative locally advanced or metastatic breast cancer, whose disease progressed during or within 12 months of completing adjuvant endocrine therapy. Patients had not received prior systemic therapy for their advanced disease [5] [2].
 - **Intervention:** **Inavolisib** (9 mg orally, once daily) plus palbociclib and fulvestrant.
 - **Control:** Placebo plus palbociclib and fulvestrant.
 - **Primary Endpoint:** Progression-free survival (PFS) as assessed by the investigator [2].
 - **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), and duration of response (DOR) [5].

The diagram below illustrates the mechanism of action of **Inavolisib** within the PI3K/AKT/mTOR pathway.



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Interpretation & Clinical Implications

- **Efficacy vs. Standard of Care:** The INAVO120 regimen more than doubled median PFS and significantly improved OS compared to palbociclib-fulvestrant alone, establishing a new potential standard of care for this molecularly defined population in the first-line setting [1] [2] [3].
- **Therapeutic Sequencing:** The distinct trial populations make cross-trial comparisons difficult. Alpelisib and capivasertib are often used after progression on CDK4/6 inhibitors, whereas the

INAVO120 trial evaluated **inavolisib** in the first-line setting [4]. This positions **inavolisib** earlier in the treatment pathway.

- **Safety-Driven Selection:** The improved toxicity profile of **inavolisib**, particularly the lower incidence of severe hyperglycemia and rash compared to alpelisib, may make it a more manageable option for clinicians and patients [4]. This improved therapeutic window is a key differentiator.

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To cite this document: Smolecule. [Inavolisib clinical trial phase III results]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528759#inavolisib-clinical-trial-phase-iii-results]

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